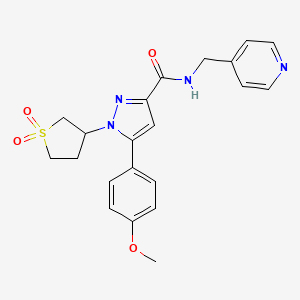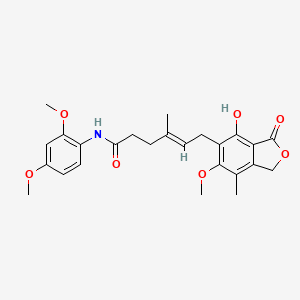![molecular formula C29H22N2O6 B10995110 10,11-Dimethoxy-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one](/img/structure/B10995110.png)
10,11-Dimethoxy-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dimethoxy-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one is a complex organic compound with a unique structure that combines elements of isoquinoline and beta-carboline frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethoxy-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: This step involves the formation of an ether linkage, typically through a Williamson ether synthesis, where the phenol derivative reacts with an alkyl halide.
Final Cyclization and Functionalization: The final steps involve cyclization to form the beta-carboline structure and further functionalization to introduce the oxoethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation, making them potential candidates for drug development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it could interact with biological targets relevant to diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism of action of 10,11-Dimethoxy-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The methoxy and oxoethoxy groups could play a role in binding to the active site of enzymes or receptors, while the isoquinoline and beta-carboline cores could facilitate interactions with other parts of the target molecule.
Comparison with Similar Compounds
Similar Compounds
10,11-Dimethoxy-5-[2-(4-hydroxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one: Similar structure but with a hydroxy group instead of a methoxy group.
10,11-Dimethoxy-5-[2-(4-methylphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxyphenyl and oxoethoxy groups in 10,11-Dimethoxy-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-isoquino[2,3,4-LM]beta-carbolin-9-one provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C29H22N2O6 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
16,17-dimethoxy-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaen-19-one |
InChI |
InChI=1S/C29H22N2O6/c1-34-17-6-4-16(5-7-17)23(32)15-37-18-8-10-22-21(14-18)19-12-13-30-26-20-9-11-24(35-2)28(36-3)25(20)29(33)31(22)27(19)26/h4-14H,15H2,1-3H3 |
InChI Key |
AOODLARBLYUVKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)N4C5=C3C=CN=C5C6=C(C4=O)C(=C(C=C6)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10995038.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B10995039.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B10995043.png)

![N-(1H-indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10995063.png)

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10995075.png)
![4-{[(4-Hydroxyphthalazin-1-yl)acetyl]amino}benzamide](/img/structure/B10995082.png)
![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10995090.png)
![2-phenyl-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10995092.png)
![ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10995094.png)
![4-(3-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10995100.png)
![methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate](/img/structure/B10995105.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B10995108.png)
